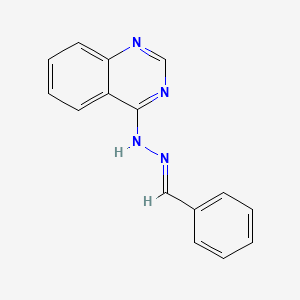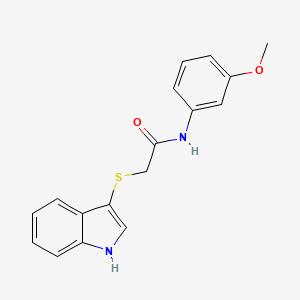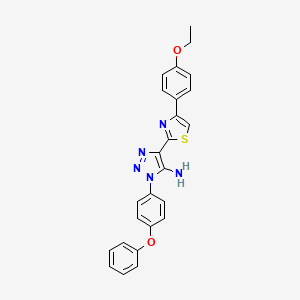
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamide, also known as benzoxazinorhodanine, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various enzymes and proteins in the body.
Biochemical and Physiological Effects:
Benzoxazinorhodanine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes involved in viral replication. In agricultural applications, it has been shown to inhibit the growth of weeds and pests. However, further studies are needed to fully understand its effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoxazinorhodanine has several advantages for lab experiments, including its ease of synthesis, low cost, and potential for use in various fields. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine. These include:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications in cancer, viral infections, and other diseases.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of its potential use as a natural herbicide and insecticide in agriculture.
4. Development of new materials based on N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine for use in optoelectronic devices and other applications.
Conclusion:
Benzoxazinorhodanine is a promising compound with potential applications in various fields. Its ease of synthesis, low cost, and potential for use in various applications make it an attractive target for further research and development. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamidehodanine involves the reaction of 2-amino-5-methylthiophene-3-carboxamide with 2-cyano-3-(2-methylthio-5-nitrophenyl)acrylic acid in the presence of a base. The resulting product is then subjected to a cyclization reaction to form the final compound.
Applications De Recherche Scientifique
Benzoxazinorhodanine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In agriculture, it has been studied for its potential use as a natural herbicide and insecticide. In material science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes.
Propriétés
IUPAC Name |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-14(20)19-12-8-10(5-6-13(12)22-9)18-15(21)11-4-3-7-17-16(11)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNDXVLERLLXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide](/img/structure/B2987133.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-methylphenyl)amino)formamide](/img/structure/B2987138.png)
![3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide](/img/structure/B2987139.png)
![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)
![3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2987150.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)